4-Aminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid
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Overview
Description
4-(Aminomethyl)-5-isobutyl-2-methylfuran-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with an aminomethyl group, an isobutyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5-isobutyl-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with an aminomethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-(Aminomethyl)-5-isobutyl-2-methylfuran-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5-isobutyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aminomethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce furan alcohols.
Scientific Research Applications
4-(Aminomethyl)-5-isobutyl-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5-isobutyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used as an antifibrinolytic agent.
4-Aminocoumarin derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-(Aminomethyl)-5-isobutyl-2-methylfuran-3-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 4-(Aminomethyl)-5-isobutyl-2-methylfuran-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(aminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-6(2)4-9-8(5-12)10(11(13)14)7(3)15-9/h6H,4-5,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBELQCCIULDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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